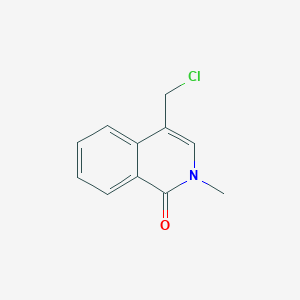

4-chloromethyl-2-methyl-2H-isoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

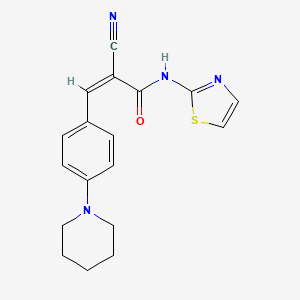

“4-chloromethyl-2-methyl-2H-isoquinolin-1-one” is a chemical compound with the CAS Number: 27330-17-2. It is a qualified product offered by several chemical suppliers .

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, which includes “4-chloromethyl-2-methyl-2H-isoquinolin-1-one”, has been developed greatly. A transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of “4-chloromethyl-2-methyl-2H-isoquinolin-1-one” can be represented by the Inchi Code: 1S/C11H10ClNO/c1-13-7-8(6-12)9-4-2-3-5-10(9)11(13)14/h2-5,7H,6H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloromethyl-2-methyl-2H-isoquinolin-1-one” include a molecular weight of 207.66 .Aplicaciones Científicas De Investigación

Prodrug Development

4-chloromethyl-2-methyl-2H-isoquinolin-1-one and its derivatives have been investigated for their potential as prodrug systems. For example, one study explored the biomimetic reduction of 5-chloromethyl-1-methyl-2-nitroimidazole, which efficiently reacted with the anion derived from 5-bromoisoquinolin-1-one. This process released 5-bromoisoquinolin-1-one, indicating the 2-nitroimidazol-5-ylmethyl unit's potential for selective drug delivery to hypoxic tissues, highlighting its applicability in developing prodrug systems for targeted therapy in areas with reduced oxygen supply (Parveen, Naughton, Whish, & Threadgill, 1999).

Antimicrobial and Antifungal Activities

Research into chloromethyl isoquinoline derivatives has also identified potential antimicrobial and antifungal activities. A study synthesized various 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles, which, as hydrochlorides, exhibited weak antimicrobial and antifungal activities. Notably, the compound with a 3-spiro-cyclopentyl radical showed the highest activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a minimum inhibiting concentration of 250 μg/ml. This indicates a potential pathway for developing new antimicrobial and antifungal agents from isoquinoline derivatives (Сурикова, Михайловский, & Одегова, 2014).

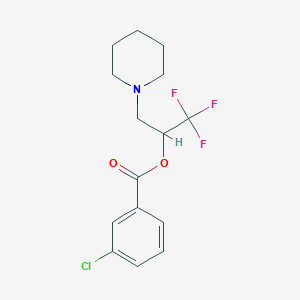

Synthesis of Analgesics and Spasmolytics

Isoquinoline derivatives have been explored for their analgesic and spasmolytic properties. Early research into substituted 1-methyl-3,4-dihydro-isoquinolines and their conversion to 2-(β-acylamido-ethyl)-acetophenomes has led to the synthesis of various substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines. These compounds demonstrated interesting analgesic and spasmolytic properties, particularly those containing a halogenated phenylethyl group, indicating their potential utility in developing pain management and muscle relaxation therapies (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).

Inhibition of Corrosion

Isoquinoline derivatives have been examined for their role in inhibiting corrosion of metals in acidic solutions. Research involving Schiff's bases derived from 2-chloroquinolin-3-ylmethylene demonstrated significant inhibition effects on the corrosion of mild steel in hydrochloric acid solution. These findings suggest the potential for developing novel corrosion inhibitors to protect metal surfaces in industrial and engineering applications, leveraging the chemical properties of isoquinoline derivatives (Prabhu, Venkatarangaiah, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Direcciones Futuras

Isoquinolones, including “4-chloromethyl-2-methyl-2H-isoquinolin-1-one”, are important nitrogen-heterocyclic compounds having versatile biological and physiological activities. Their synthetic methods have been recently developed greatly. Significant advances have been made in the construction of the isoquinolone ring with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-methylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-13-7-8(6-12)9-4-2-3-5-10(9)11(13)14/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKLMXRUOZWVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloromethyl-2-methyl-2H-isoquinolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)

![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)

![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2988630.png)

![2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2988632.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2988635.png)